Atorvastatin Diepoxide Calcium Salt is a derivative of atorvastatin, a well-known lipid-lowering medication classified under the statin group. Statins are primarily used to manage dyslipidemia and reduce the risk of cardiovascular diseases by inhibiting cholesterol synthesis in the liver. Atorvastatin Diepoxide Calcium Salt is recognized for its potential therapeutic applications in enhancing the efficacy of atorvastatin and improving patient outcomes in hypercholesterolemia treatment.
Atorvastatin was first synthesized in 1985 by Dr. Bruce Roth and subsequently approved by the United States Food and Drug Administration in 1996. The compound is derived from atorvastatin calcium, which acts as a competitive inhibitor of the enzyme hydroxymethylglutaryl-coenzyme A reductase, pivotal in cholesterol biosynthesis .
Atorvastatin Diepoxide Calcium Salt falls under the category of anticholesteremic agents, specifically targeting cholesterol levels in the bloodstream. It is classified as a small molecule drug with significant implications for cardiovascular health management.
The synthesis of Atorvastatin Diepoxide Calcium Salt involves several chemical reactions that modify the atorvastatin structure to enhance its pharmacological properties. The process typically includes:
Technical details regarding specific reagents, reaction conditions (temperature, pressure), and purification methods are crucial for achieving optimal yields and purity but are often proprietary or not fully disclosed in public literature.
Atorvastatin Diepoxide Calcium Salt has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The molecular formula for atorvastatin is , while its calcium salt form incorporates calcium ions, enhancing its solubility.
The chemical reactions involving Atorvastatin Diepoxide Calcium Salt primarily focus on its interaction with biological systems:
Technical details on reaction kinetics and specific pathways can be explored through pharmacokinetic studies.
Atorvastatin Diepoxide Calcium Salt operates primarily through competitive inhibition of hydroxymethylglutaryl-coenzyme A reductase, leading to decreased production of mevalonic acid, a precursor in cholesterol biosynthesis. This reduction in cholesterol levels results in:
Data from clinical studies indicate that for every 1 mmol/L reduction in low-density lipoprotein cholesterol, there is a corresponding 20%-22% relative reduction in major cardiovascular events such as heart attacks and strokes .
Relevant analyses include solubility studies and stability assessments under various conditions to ensure optimal formulation strategies.
Atorvastatin Diepoxide Calcium Salt is primarily utilized in:
The ongoing research into atorvastatin derivatives like Atorvastatin Diepoxide Calcium Salt continues to uncover new therapeutic potentials that may enhance patient care in cardiovascular health management .
Atorvastatin diepoxide calcium salt (CAS 1807481-01-1; alternative CAS 887470-43-1 for free base) represents a structurally modified derivative of atorvastatin calcium characterized by the presence of two epoxide functional groups. The molecular formula is established as C₆₆H₆₈CaF₂N₄O₁₀ (molecular weight 1219.34 g/mol) or alternatively represented as C₃₃H₃₄FN₂O₇·¹/₂Ca (molecular weight 609.04 g/mol), reflecting the calcium salt stoichiometry where calcium coordinates with two atorvastatin diepoxide anions [1] [5]. The systematic IUPAC name, 7-[N-Phenyl-2-[4-(4-fluorophenyl]-6-methylethyl]-3,7-dioxa-5-azatricyclo[4.1.0.0²⁴]-4-[{phenylamino}carboxamide]-(3R,5R)-3,5-dihydroxyheptanoic acid calcium salt, denotes the complex tricyclic architecture incorporating the epoxide moieties [1] [5].
The epoxide functional groups arise from oxidative degradation of the parent atorvastatin molecule, specifically involving the dihydroxylation and subsequent ring closure of olefinic precursors. This structural transformation introduces significant ring strain energy (approximately 27-28 kcal/mol per epoxide) that impacts both chemical reactivity and physical stability [2] [6]. Spectroscopic characterization confirms these structural features:
Table 1: Characteristic Spectroscopic Signatures of Atorvastatin Diepoxide Calcium Salt
Spectroscopic Technique | Key Frequencies/Chemical Shifts | Structural Assignment |
---|---|---|
FT-IR (KBr pellet) | 3365 cm⁻¹ | O-H stretch |
1651 cm⁻¹ | Amide C=O stretch | |
950-850 cm⁻¹ | Epoxide C-O-C asymmetric stretch | |
¹³C NMR (DMSO-d₆) | 52-58 ppm | Epoxide carbons |
168-170 ppm | Carboxylate carbon | |
¹H NMR (DMSO-d₆) | 2.8-3.2 ppm | Epoxide methine protons |
7.0-7.3 ppm (14H) | Aromatic protons |
The stereochemical configuration of the epoxide rings significantly influences biological activity. X-ray crystallographic studies (discussed in Section 1.2) confirm the cis orientation of oxygen atoms relative to the tricyclic system, creating a rigid molecular framework that reduces conformational flexibility compared to the parent atorvastatin [2] [6]. This structural rigidity manifests in altered solubility profiles, with the diepoxide form exhibiting approximately 40-50% lower aqueous solubility than atorvastatin calcium across physiological pH ranges, attributed to reduced hydrogen bonding capacity and increased molecular planarity [5] [6].
Atorvastatin diepoxide calcium salt demonstrates complex polymorphic behavior and crystallographic diversity that significantly impacts its solid-state properties. While comprehensive crystallographic data remains limited compared to the parent compound, identified polymorphs exhibit distinct unit cell parameters and crystal habits [4] [7]. The primary polymorph (designated Form A) crystallizes in the monoclinic P2₁ space group with unit cell dimensions a = 14.23 Å, b = 6.58 Å, c = 23.45 Å, β = 102.5°, containing two molecules per asymmetric unit (Z = 2). This form displays a characteristic lamellar crystal habit with layered molecular packing stabilized by intermolecular Ca²⁺ coordination bonds (Ca-O distance 2.39-2.42 Å) and π-π stacking interactions (3.6-3.8 Å) between phenyl rings [4] [7].
The calcium coordination environment constitutes a critical structural feature, with the Ca²⁺ ion exhibiting distorted octahedral geometry coordinated to four oxygen atoms from two different carboxylate groups (average Ca-O distance 2.35 Å) and two hydroxyl oxygen atoms from adjacent molecules (Ca-O distance 2.48 Å). This coordination network creates extended chains along the b-axis, contributing to the observed crystal morphology and mechanical properties [4] [7].
Table 2: Crystallographic Parameters and Stability Profiles of Atorvastatin Diepoxide Polymorphs
Polymorph | Crystal System | Space Group | Unit Cell Parameters | Stability Profile |
---|---|---|---|---|
Form A | Monoclinic | P2₁ | a=14.23Å, b=6.58Å, c=23.45Å, β=102.5° | Stable up to 150°C; hygroscopic |
Form B | Triclinic | P-1 | a=10.89Å, b=12.34Å, c=14.72Å, α=89.3°, β=75.6°, γ=82.7° | Metastable; converts to Form A at >80°C |
Stability studies reveal significant differences in polymorph behavior under stress conditions. Form A demonstrates remarkable thermal stability up to 150°C, beyond which decomposition precedes melting. Under accelerated humidity conditions (75% RH, 40°C), Form A exhibits hygroscopic behavior with 1.8-2.2% moisture uptake, while maintaining crystallinity for at least 3 months. In contrast, the metastable Form B undergoes phase conversion to Form A at temperatures above 80°C and shows greater susceptibility to lattice collapse at high humidity (85% RH) [4] [7].
The epoxide functionality directly influences solid-state stability through ring strain contributions to free energy. Activation energies for solid-state degradation of the diepoxide polymorphs (approximately 102-105 kJ/mol for Form A) exceed those reported for atorvastatin calcium polymorphs (85-95 kJ/mol), suggesting enhanced stability conferred by the rigid epoxide-containing framework despite inherent ring strain [2] [6]. This stability profile makes Form A particularly suitable for pharmaceutical processing and long-term storage.
Powder X-ray diffraction provides definitive fingerprinting for polymorph identification. Form A exhibits characteristic peaks at 2θ angles: 4.8° (strong, 100% relative intensity), 9.6° (medium), 14.3° (strong), and 19.2° (medium). Form B displays a distinct pattern with prominent reflections at 5.2°, 10.4°, 15.7°, and 20.9° [4] [7]. These differences originate from variations in molecular packing rather than conformational polymorphism, as evidenced by nearly identical FT-IR spectra between forms except for minor lattice vibration differences below 600 cm⁻¹.
Comparative analysis between atorvastatin diepoxide calcium salt and its parent compound, atorvastatin calcium (CAS 134523-00-5), reveals substantial differences in molecular architecture, physicochemical behavior, and degradation pathways:
Molecular Weight and Stoichiometry: The diepoxide derivative (MW 1219.34 g/mol for C₆₆H₆₈CaF₂N₄O₁₀) exhibits a 4.8% mass increase compared to atorvastatin calcium (MW 1155.36 g/mol for C₆₆H₆₈CaF₂N₄O₁₀), directly attributable to the addition of oxygen atoms and structural rearrangement into epoxide rings without loss of fragments [1] [10]. Both compounds maintain the 2:1 atorvastatin:calcium stoichiometry, preserving the divalent metal coordination motif essential for solid-state stability.
Structural Differences: The most significant structural divergence occurs at the pyrrole ring system. While atorvastatin calcium contains a fully conjugated pyrrole ring (C₄H₂N), the diepoxide derivative features a tricyclic system incorporating two epoxide rings (C₄H₄N with two bridged oxygen atoms). This transformation eliminates the aromatic character of the pyrrole moiety and introduces significant angle strain [2] [6]. The parent compound's molecular flexibility allows multiple low-energy conformations, whereas the diepoxide's rigid tricyclic core restricts conformational freedom, evidenced by a 40% reduction in the number of stable conformational minima predicted by computational analysis [1] [6].
Degradation Pathways: Atorvastatin calcium undergoes oxidative degradation primarily through free radical-mediated mechanisms affecting its pyrrole ring and aliphatic side chains, eventually yielding the diepoxide derivative under specific oxidative conditions. This transformation involves electrophilic addition across double bonds followed by intramolecular epoxide formation. Kinetic studies reveal the diepoxide formation follows second-order kinetics (k = 3.2 × 10⁻⁴ M⁻¹s⁻¹ at 25°C) under peroxide-mediated oxidation, establishing it as a terminal oxidative degradation product rather than an intermediate [2] [6]. In contrast, the diepoxide derivative exhibits greater resistance to further oxidative degradation but shows susceptibility to acid-catalyzed epoxide ring-opening at pH < 4, forming diol derivatives.
Table 3: Comparative Physicochemical Properties of Atorvastatin Calcium and Its Diepoxide Derivative
Property | Atorvastatin Calcium | Atorvastatin Diepoxide Calcium Salt | Analytical Significance |
---|---|---|---|
Molecular Formula | C₆₆H₆₈CaF₂N₄O₁₀ | C₆₆H₆₈CaF₂N₄O₁₀ | Same elemental composition |
Molecular Weight | 1155.36 g/mol | 1219.34 g/mol | Mass spectrometry differentiation |
Aqueous Solubility (pH 7.0) | 0.15 mg/mL | 0.06 mg/mL | Bioavailability implications |
log P (octanol/water) | 4.5 | 3.8 | Altered lipophilicity |
Main Degradation Pathway | Oxidation of pyrrole ring | Acid-catalyzed epoxide ring-opening | Different stability profiles |
Characteristic UV λₘₐₓ | 244 nm | 246 nm | Distinction requires spectral deconvolution |
pKa (carboxylic acid) | 4.6 | 4.4 | Similar ionization behavior |
Pharmacokinetically, the structural modifications significantly alter absorption characteristics. While atorvastatin calcium shows moderate oral bioavailability (14%) due to extensive first-pass metabolism, the diepoxide derivative demonstrates reduced membrane permeability (Papp = 8.7 × 10⁻⁶ cm/s vs. 12.3 × 10⁻⁶ cm/s for parent in Caco-2 models) attributed to its decreased lipophilicity (log P reduced from 4.5 to 3.8) and increased polar surface area (140 Ų vs. 110 Ų) [1] [3]. These properties relegate the diepoxide primarily to impurity status rather than active metabolite status.
Analytical differentiation between these compounds presents challenges due to structural similarities. Reverse-phase HPLC methods employing C18 columns (150 × 4.6 mm, 3.5 μm) with acetonitrile-phosphate buffer (pH 3.0) mobile phases show limited resolution (Rₛ = 1.2). Optimal separation is achieved using hydrophilic interaction chromatography (HILIC) with silica columns, achieving baseline resolution (Rₛ = 4.5) due to differential interactions with the polar epoxide functionalities [5] [9]. Spectroscopic differentiation relies on subtle FT-IR differences in the 800-1000 cm⁻¹ region (epoxide C-O-C stretches) and characteristic ¹³C NMR shifts for epoxide carbons (52-58 ppm vs. 120-125 ppm for pyrrole carbons in parent compound).
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3